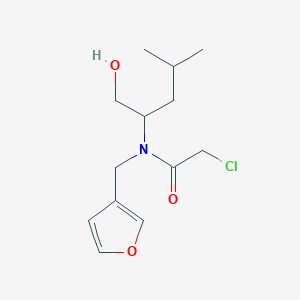
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known to possess several biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide is not well understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it may also inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide has been shown to possess several biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and proliferation. However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved solubility and selectivity.
3. Investigation of the potential applications of this compound in other fields, such as agriculture and environmental science.
4. Clinical trials to evaluate the safety and efficacy of this compound as a potential anticancer agent.
5. Exploration of the potential synergistic effects of this compound with other anticancer agents.
In conclusion, 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide is a promising compound with several potential applications in medicinal chemistry and drug discovery. Its potent anticancer activity and other biochemical and physiological effects make it a valuable tool for further research. However, more studies are needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide involves the reaction of furfurylamine with 2-chloro-N-(1-hydroxy-4-methylpentan-2-yl)acetamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also been shown to possess antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c1-10(2)5-12(8-16)15(13(17)6-14)7-11-3-4-18-9-11/h3-4,9-10,12,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUOKSYOIQTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N(CC1=COC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2581781.png)
![3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2581782.png)
![1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2581783.png)
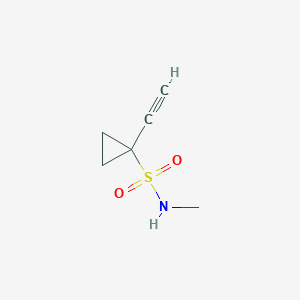
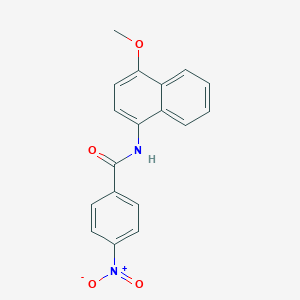
![5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2581787.png)

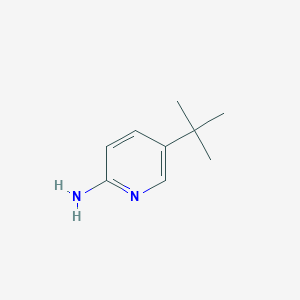
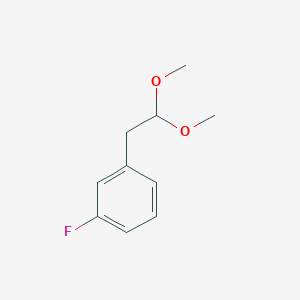
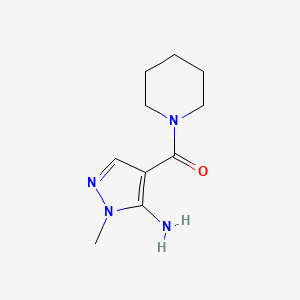
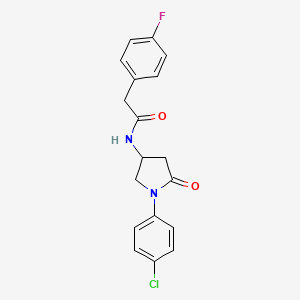
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B2581800.png)
![1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2581801.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)